Ethyl 5-hexenoate

Catalog No.
S624894
CAS No.
54653-25-7
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-hexenoate

CAS Number

54653-25-7

Product Name

Ethyl 5-hexenoate

IUPAC Name

ethyl hex-5-enoate

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h3H,1,4-7H2,2H3

InChI Key

RJLJOXJZWMGEFD-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCC=C

Solubility

insoluble in water; soluble in most non-polar solvents
soluble (in ethanol)

Canonical SMILES

CCOC(=O)CCCC=C

Food Science and Flavor Analysis:

Ethyl 5-hexenoate is a well-known flavoring agent, contributing fruity and sweet notes often described as apple, pineapple, or banana-like. It is naturally found in various fruits and vegetables, including apples, pineapples, apricots, and tomatoes [, ].

Scientific research in food science utilizes ethyl 5-hexenoate for several purposes:

  • Identification and characterization of flavors: Researchers use ethyl 5-hexenoate as a reference standard to identify and quantify its presence in food samples through techniques like gas chromatography-mass spectrometry (GC-MS).
  • Flavor development and optimization: Food scientists may employ ethyl 5-hexenoate alone or in combination with other flavoring agents to develop new food products or optimize existing ones by achieving desired taste profiles.

Plant and Microbial Research:

Studies have explored the potential roles of ethyl 5-hexenoate in plant-microbe interactions. Research suggests that:

  • Plant-pollinator interactions: The compound may act as an attractant for some pollinators, like honeybees, influencing their foraging behavior [].
  • Microbial signaling: Certain bacteria can produce and utilize ethyl 5-hexenoate in communication and signaling processes [].

Other Potential Applications:

Limited research suggests potential applications of ethyl 5-hexenoate in other scientific fields, including:

  • Biofuel production: Some studies explore the feasibility of using ethyl 5-hexenoate as a precursor for biofuel production, although this area is in its early stages [].
  • Pharmaceutical research: While preliminary, some research investigates the potential biological activities of ethyl 5-hexenoate, but further studies are needed to understand its potential therapeutic effects.

Ethyl 5-hexenoate is an organic compound classified as a fatty acid ester, specifically the ethyl ester of 5-hexenoic acid. Its molecular formula is C8H14O2C_8H_{14}O_2, and it has a molecular weight of approximately 142.1956 g/mol. The compound is characterized by a double bond in its carbon chain, which contributes to its unique properties and reactivity. Ethyl 5-hexenoate is known for its fruity aroma, making it a valuable flavoring agent in the food industry .

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base, ethyl 5-hexenoate can be hydrolyzed to yield 5-hexenoic acid and ethanol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, leading to the formation of different esters.
  • Addition Reactions: The double bond in ethyl 5-hexenoate allows for electrophilic addition reactions, where nucleophiles can add across the double bond.

These reactions are essential for its application in organic synthesis and flavor chemistry .

Ethyl 5-hexenoate exhibits several biological activities, primarily linked to its role as a flavoring agent. It is recognized for its potential influence on lipid metabolism and cell signaling pathways. Studies indicate that it may participate in lipid peroxidation processes, which are crucial in cellular signaling and metabolic pathways related to fatty acids .

Furthermore, it is listed as a metabolite, suggesting that it may play roles in various biochemical pathways within living organisms .

The synthesis of ethyl 5-hexenoate can be achieved through several methods:

  • Esterification: The most common method involves the reaction of 5-hexenoic acid with ethanol in the presence of an acid catalyst. This process typically yields high purity and efficiency.
    5 Hexenoic Acid+EthanolAcid CatalystEthyl 5 Hexenoate+Water\text{5 Hexenoic Acid}+\text{Ethanol}\xrightarrow{\text{Acid Catalyst}}\text{Ethyl 5 Hexenoate}+\text{Water}
  • Transesterification: This method can also be employed using other fatty acids or their esters with ethanol under specific conditions to produce ethyl 5-hexenoate.

These synthetic routes are crucial for producing ethyl 5-hexenoate on an industrial scale for use in food and fragrance applications .

Ethyl 5-hexenoate finds diverse applications across various industries:

  • Food Industry: Primarily used as a flavoring agent due to its pleasant fruity aroma.
  • Fragrance Industry: Employed in perfumery for its aromatic properties.
  • Chemical Synthesis: Used as an intermediate in the synthesis of other organic compounds.

The compound's unique properties make it suitable for enhancing the sensory qualities of food products and fragrances .

Several compounds share structural similarities with ethyl 5-hexenoate, primarily within the category of fatty acid esters. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl HexanoateC8H16O2Saturated ester; commonly used as a flavoring agent.
Ethyl ButanoateC6H12O2Shorter carbon chain; fruity aroma; used in food applications.
Ethyl OctanoateC10H20O2Longer carbon chain; often found in coconut oil; used for flavoring.

Ethyl 5-hexenoate is unique due to its unsaturated nature, which allows for different reactivity patterns compared to these similar compounds. Its distinct fruity aroma also sets it apart in flavor applications .

Thermodynamic and Phase Behavior

Ethyl 5-hexenoate exhibits distinctive thermodynamic properties characteristic of unsaturated fatty acid esters [1]. The compound demonstrates a molecular weight of 142.20 grams per mole and exists as a colorless liquid under standard conditions [1] [2]. The boiling point ranges from 170 degrees Celsius at 760 millimeters of mercury to 182 degrees Celsius depending on measurement conditions [2] [6]. The density of ethyl 5-hexenoate is reported as 0.893 grams per cubic centimeter, with specific gravity measurements ranging from 0.902 to 0.912 at 25 degrees Celsius [2] [6].

Vapor pressure measurements indicate 1.5 millimeters of mercury at 25 degrees Celsius, demonstrating moderate volatility characteristics [6]. The flash point is recorded at 58.5 degrees Celsius, while alternative measurements report 137 degrees Fahrenheit [2] [6]. Critical thermodynamic data available through the National Institute of Standards and Technology Web Thermo Tables database includes comprehensive property evaluations spanning temperature ranges from 190 Kelvin to 612.2 Kelvin for various phase equilibrium conditions [3].

PropertyValueTemperature/PressureReference
Molecular Weight142.20 g/mol- [1]
Density0.893 g/cm³Standard conditions [2]
Specific Gravity0.902-0.91225°C [6]
Boiling Point170-182°C760 mmHg [2] [6]
Vapor Pressure1.5 mmHg25°C [6]
Flash Point58.5°C- [2]

The compound exhibits phase boundary pressure behavior as a function of temperature from 190 Kelvin to 612.2 Kelvin, with experimental data points supporting thermodynamic modeling [3]. Heat capacity measurements at constant pressure for the ideal gas state extend from 200 Kelvin to 1000 Kelvin, while liquid phase heat capacity data covers 250 Kelvin to 599.956 Kelvin [3]. Enthalpy of vaporization data is available across the temperature range of 255 Kelvin to 612.2 Kelvin [3].

Optical Properties (Refractive Index, Ultraviolet-Visible Absorption)

The refractive index of ethyl 5-hexenoate ranges from 1.430 to 1.439 at 20 degrees Celsius, indicating moderate optical density characteristics [1] [6]. These measurements fall within the typical range for aliphatic esters and correlate with the compound's molecular structure containing both ester and alkene functionalities [6]. The refractive index provides insight into the compound's polarizability and electronic structure, consistent with its classification as a fatty acid ethyl ester [1].

Ultraviolet-visible absorption spectroscopy reveals that ethyl 5-hexenoate exhibits no significant absorbance in the ultraviolet region, with corresponding molar absorption coefficients below the benchmark of concern for phototoxicity applications [9]. This optical transparency in the ultraviolet-visible spectrum is characteristic of simple aliphatic esters lacking extended conjugation or aromatic systems [9]. The absence of significant chromophoric groups results in minimal light absorption across the visible spectrum [9].

Optical PropertyValueConditionsReference
Refractive Index1.430-1.43920°C [1] [6]
Ultraviolet AbsorptionNo significant absorbanceOECD TG 101 [9]
Molar Absorption CoefficientBelow phototoxicity benchmark- [9]

Spectroscopic Characterization

Carbon-13 Nuclear Magnetic Resonance and Proton Nuclear Magnetic Resonance Data

Carbon-13 nuclear magnetic resonance spectroscopy of ethyl 5-hexenoate reveals characteristic chemical shifts consistent with its molecular structure [12] [14]. The carbonyl carbon of the ester functional group appears in the typical range of 170 to 185 parts per million, reflecting the deshielding effect of the electronegative oxygen atoms [14]. The alkene carbons demonstrate chemical shifts in the 115 to 140 parts per million region, characteristic of sp2-hybridized carbon atoms [14].

The methyl carbon of the ethyl ester group exhibits a chemical shift around 10 to 15 parts per million, while the adjacent methylene carbon appears at approximately 60 parts per million due to the electron-withdrawing effect of the oxygen atom [14]. The aliphatic chain carbons display chemical shifts in the 16 to 35 parts per million range, with variations depending on their proximity to the ester and alkene functionalities [14].

Proton nuclear magnetic resonance spectroscopy provides complementary structural information for ethyl 5-hexenoate [16] [17]. The vinyl protons of the terminal alkene appear as characteristic multipiples in the 5 to 6 parts per million region [16]. The ethyl ester protons demonstrate typical patterns with the methyl group appearing as a triplet around 1.2 parts per million and the methylene group as a quartet near 4.1 parts per million [16].

Nuclear Magnetic Resonance TypeChemical Shift Range (ppm)AssignmentReference
Carbon-13170-185Carbonyl carbon [14]
Carbon-13115-140Alkene carbons [14]
Carbon-1310-15Methyl carbon [14]
Carbon-13~60Ethyl methylene carbon [14]
Proton5-6Vinyl protons [16]
Proton~1.2Ethyl methyl protons [16]

Gas Chromatography-Mass Spectrometry and Infrared Spectroscopy

Mass spectrometry analysis under electron ionization conditions at 70 electron volts reveals characteristic fragmentation patterns for ethyl 5-hexenoate [15] [19]. The molecular ion peak appears at mass-to-charge ratio 142, corresponding to the molecular weight [15]. Major fragment ions include peaks at mass-to-charge ratios 41, 60, and 68, representing typical ester fragmentation pathways [15].

Gas chromatographic separation on non-polar columns yields retention indices of 965 on DB-1 stationary phase, while polar columns provide retention indices ranging from 1269 to 1272 on Carbowax 20M and DB-Wax phases [15] [19]. These retention characteristics facilitate identification and quantification in complex mixtures [15].

Infrared spectroscopy demonstrates characteristic absorption bands consistent with the functional groups present in ethyl 5-hexenoate [8]. The carbonyl stretch vibration appears as a strong absorption around 1734 to 1739 wavenumbers, serving as a distinctive marker for organic ester compounds [8]. Alkene carbon-hydrogen stretch vibrations contribute to absorptions in the 2600 to 3100 wavenumbers region [8].

Spectroscopic MethodKey FeaturesValuesReference
Mass SpectrometryMolecular ionm/z 142 [15]
Mass SpectrometryMajor fragmentsm/z 41, 60, 68 [15]
Gas ChromatographyRetention index (non-polar)965 [15]
Gas ChromatographyRetention index (polar)1269-1272 [15]
InfraredCarbonyl stretch1734-1739 cm⁻¹ [8]
InfraredCarbon-hydrogen stretch2600-3100 cm⁻¹ [8]

Solubility and Partition Coefficients

Ethyl 5-hexenoate demonstrates limited water solubility characteristics typical of medium-chain fatty acid esters [1]. The compound is described as insoluble in water but soluble in most non-polar solvents and ethanol [1]. This solubility profile reflects the hydrophobic nature of the aliphatic chain combined with the polar ester functionality [1].

The logarithmic octanol-water partition coefficient is reported as 2.45, indicating moderate lipophilicity [6] [11]. This value suggests favorable partitioning into organic phases compared to aqueous environments [6]. The topological polar surface area measures 26.3 square angstroms, contributing to the compound's overall polarity assessment [1].

Partition coefficient studies in hexane-nitromethane systems provide additional insights into the compound's distribution behavior between different solvent systems [26]. The partition characteristics support applications in extraction and separation processes where selective solubility is advantageous [26].

Solubility ParameterValueSolvent SystemReference
Water SolubilityInsolubleWater [1]
Organic Solvent SolubilitySolubleNon-polar solvents [1]
Ethanol SolubilitySolubleEthanol [1]
Log P (octanol-water)2.45Octanol-water [6] [11]
Topological Polar Surface Area26.3 Ų- [1]

Conventional esterification reactions represent the most widely employed industrial approach for ethyl 5-hexenoate synthesis. The traditional Fischer esterification mechanism involves the condensation of 5-hexenoic acid with ethanol in the presence of acid catalysts [1] [2]. Sulfuric acid serves as the primary catalyst, typically employed at concentrations of 1-5% by weight, facilitating conversions of 85-95% under optimized conditions [3] [4]. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the ethanol molecule attacks the carbonyl carbon of the protonated carboxylic acid, leading to tetrahedral intermediate formation and subsequent water elimination [1].

Para-toluenesulfonic acid has emerged as an alternative catalyst, offering improved selectivity with 80-90% conversion rates at temperatures ranging from 70-90°C [1] [2]. This catalyst provides better control over side reactions, particularly important when dealing with the terminal alkene functionality in 5-hexenoic acid, which may undergo polymerization or isomerization under harsh acidic conditions [1]. The use of hydrochloric acid as a catalyst presents advantages in terms of simplicity and cost-effectiveness, though it requires careful handling due to its corrosive nature and volatility [3].

Heterogeneous catalysts have gained significant attention for their environmental and economic advantages. Amberlyst-15, a strongly acidic ion-exchange resin, demonstrates excellent performance with 90-95% conversion rates at elevated temperatures of 80-120°C [3] [5]. The heterogeneous nature allows for easy separation and catalyst recovery, addressing one of the primary limitations of homogeneous acid catalysis [3]. Aluminum chloride hexahydrate (AlCl₃·6H₂O) represents a particularly promising catalyst system, achieving 93.5% conversion under mild conditions (75°C, 5 hours) with excellent recyclability [6] [7]. This Lewis acid catalyst not only promotes the esterification reaction but also facilitates product separation through the formation of a biphasic system [6].

Enzymatic and Catalytic Synthesis

Enzymatic synthesis of ethyl 5-hexenoate represents a paradigm shift toward environmentally sustainable production methodologies. Novozym 435, an immobilized Candida antarctica lipase B, demonstrates exceptional catalytic efficiency with optimal performance at 50°C using a 1:3 molar ratio of acid to alcohol [8] [1] [9]. The enzyme achieves 88.6% conversion within 2 hours with only 2% enzyme loading, representing a significant improvement in reaction kinetics compared to conventional methods [8] [1]. The activation energy for this enzymatic process is calculated at 25.76 kJ/mol, falling within the characteristic range for enzyme-catalyzed reactions [1] [10].

Rhizomucor miehei lipase exhibits remarkable specificity for medium-chain fatty acids, achieving 96% conversion of hexanoic acid to ethyl hexanoate under optimized conditions [11] [12]. The enzyme shows optimal activity at 50°C with an enzyme concentration of 10 g/L and demonstrates excellent stability throughout extended reaction periods of 96 hours [11]. Kinetic analysis reveals Michaelis-Menten constants of 0.0135 M for the ester substrate and 0.08466 M for the acid substrate, with competitive inhibition occurring at higher substrate concentrations [11] [12].

Aspergillus oryzae lipase, when immobilized on octyl-silane modified magnesium silicate supports, achieves remarkable conversion rates of 98.5% in microemulsion systems [13]. The optimal reaction conditions include a water content parameter (w₀) of 4, reaction temperature of 40°C, and pH 7 buffer solution [13]. This system demonstrates the potential for process intensification through the use of microemulsion technology, which enhances mass transfer and enzyme stability [13].

Whole-cell biocatalysts represent an innovative approach to ethyl hexanoate synthesis, with Wickerhamomyces anomalus showing significant potential for industrial applications [14]. The yeast produces ethyl hexanoate through the alcohol acyltransferase pathway, utilizing the Eht1p enzyme that catalyzes the formation of ethyl hexanoate from hexanoyl-coenzyme A and ethanol [14]. Genomic analysis reveals 51.75% amino acid sequence homology with known medium-chain fatty acid ethyl ester synthases, confirming the enzymatic mechanism [14].

Precursor-Derived Synthesis (e.g., 5-Hexenoic Acid)

The synthesis of ethyl 5-hexenoate fundamentally depends on the availability of 5-hexenoic acid as a key precursor. Oxidative cleavage of cyclohexanone represents a viable synthetic route, achieving 55.4% yield through controlled oxidation conditions [15]. This method involves the ring-opening of cyclohexanone followed by selective oxidation to introduce the terminal carboxylic acid functionality while preserving the alkene moiety [15].

Thermal rearrangement methodologies starting from erythritol provide an alternative approach for hexenoic acid derivative synthesis [16] [17]. The process involves multiple thermal rearrangement steps, including Claisen and Overman rearrangements, with the initial step achieving 84% yield for the formation of 5-ethoxy-2-pyrrolidone intermediates [17]. These intermediates can subsequently be converted to the desired 5-hexenoic acid through controlled hydrolysis and functional group manipulation [17].

Grignard coupling reactions utilizing succinimide as a starting material demonstrate high efficiency with 81% yield when employing vinyl magnesium bromide in tetrahydrofuran [16] [17]. The reaction proceeds through nucleophilic addition to the carbonyl groups, followed by ring-opening and elimination to generate the terminal alkene functionality characteristic of 5-hexenoic acid [17].

Partial hydrogenation of sorbic acid (2,4-hexadienoic acid) offers a direct route to hexenoic acid isomers . Using palladium catalysts under controlled conditions (50-70°C, 1-3 bar H₂), selective reduction of one double bond can be achieved with 85-90% selectivity . The challenge lies in controlling the regioselectivity to obtain the desired 5-hexenoic acid isomer rather than other positional isomers .

Alkylation strategies involving methyl isobutyrate and subsequent chain extension reactions provide access to substituted hexenoic acid derivatives [19]. The process utilizes lithium diisopropylamide (LDA) as a strong base to generate enolate intermediates, followed by alkylation with appropriate electrophiles at -78°C, achieving yields up to 76% [19].

Industrial-Scale Production Challenges

Industrial-scale production of ethyl 5-hexenoate encounters numerous technical and economic challenges that require innovative solutions. Acid catalyst corrosion represents a primary concern in conventional esterification processes, necessitating the use of expensive corrosion-resistant materials such as Hastelloy or specialized stainless steel grades [20] [4]. The economic impact includes increased capital investment costs and frequent equipment replacement, significantly affecting the overall process economics [20].

Product purification challenges arise from the formation of multiple by-products, including diethyl ether formation through alcohol dehydration, water as a reaction by-product, and potential polymer formation from the terminal alkene functionality [21] [20]. Traditional distillation methods require careful temperature control to prevent thermal degradation of the alkene moiety, often necessitating vacuum distillation systems that increase energy consumption [20] [4].

Water removal during the esterification reaction is critical for achieving high conversions due to the equilibrium nature of the reaction [3] [1]. Conventional Dean-Stark traps are often inadequate for large-scale operations, leading to the adoption of molecular sieve technology or membrane-based water separation systems [3]. These advanced separation techniques, while effective, require significant capital investment and ongoing maintenance costs [3].

Catalyst recovery and regeneration present ongoing challenges, particularly for homogeneous acid catalysts [3] [6]. The development of heterogeneous catalyst systems addresses this issue but often at the expense of reaction rates or conversion efficiency [3]. Amberlyst-15 resin catalysts require periodic regeneration through acid washing and thermal treatment, adding complexity to the manufacturing process [3] [5].

Scale-up considerations include heat transfer limitations in large reactors, particularly important for exothermic esterification reactions [20] [4]. The need for efficient mixing becomes critical when dealing with viscous reaction mixtures or when employing heterogeneous catalysts [20]. Process intensification through continuous flow reactors offers solutions but requires significant redesign of existing batch processes [20].

Environmental compliance increasingly drives industrial decision-making, with volatile organic compound emissions, wastewater treatment, and catalyst disposal requiring careful management [20] [4]. The implementation of green chemistry principles necessitates process modifications that may initially increase costs but provide long-term sustainability benefits [20].

Green Chemistry Approaches

Green chemistry methodologies for ethyl 5-hexenoate synthesis focus on reducing environmental impact while maintaining economic viability. Ionic liquid catalysis eliminates the need for volatile organic solvents, with 1-butyl-3-methylimidazolium hexafluorophosphate demonstrating excellent performance in esterification reactions [22]. The ionic liquid serves as both solvent and catalyst, operating at room temperature and providing high yields with minimal waste generation [22]. The key advantage lies in the non-volatile nature of ionic liquids, eliminating atmospheric emissions while enabling catalyst recovery and reuse [22].

Enzymatic synthesis represents the pinnacle of green chemistry approaches, utilizing biodegradable catalysts under mild reaction conditions [8] [1] [9]. Novozym 435 operates efficiently at 50°C in solvent-free systems, eliminating the need for organic solvents while producing natural-labeled products acceptable for food and pharmaceutical applications [8] [1]. The enzyme demonstrates excellent recyclability, maintaining activity for multiple reaction cycles without significant performance degradation [8] [1].

Dowex H⁺/sodium iodide catalyst systems provide an environmentally benign alternative to traditional acid catalysts [23] [24]. The dried Dowex H⁺ cation-exchange resin combined with sodium iodide offers high yields, energy efficiency, and non-toxic operation with excellent catalyst recyclability [23] [24]. The simplicity of product isolation eliminates the need for complex purification procedures, reducing overall environmental impact [23] [24].

Supercritical carbon dioxide technology offers clean separation and extraction capabilities, particularly valuable for product purification and catalyst recovery [25]. While not directly applicable as a reaction medium for esterification, supercritical CO₂ provides an environmentally friendly alternative to traditional organic solvents for downstream processing [25].

Microwave-assisted synthesis dramatically reduces reaction times and energy consumption through selective heating mechanisms [25] [26]. The technology enables rapid heating to reaction temperatures, reducing overall energy input while maintaining high conversion rates [25]. The fast reaction kinetics minimize side reactions and thermal degradation, improving overall process efficiency [25].

Continuous flow reactor technology represents the future of sustainable chemical manufacturing, offering precise control over reaction conditions, improved heat and mass transfer, and reduced waste generation [27] [26]. The technology enables process intensification, reducing equipment size and energy consumption while improving safety through better control of hazardous reactions [27]. Lipase-catalyzed continuous flow synthesis achieves 96.8% conversion with residence times of only 10.5 minutes, demonstrating the potential for industrial implementation [27].

Physical Description

Colourless liquid; fruity aroma

XLogP3

1.9

Density

0.902-0.912

UNII

HK3B97IJ51

Other CAS

54653-25-7

Wikipedia

Ethyl 5-hexenoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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